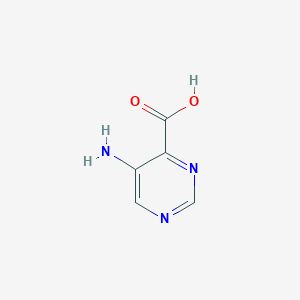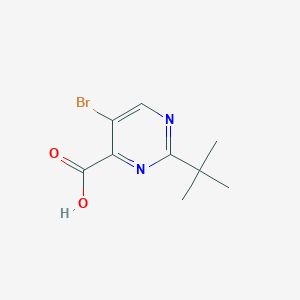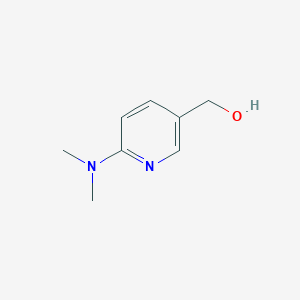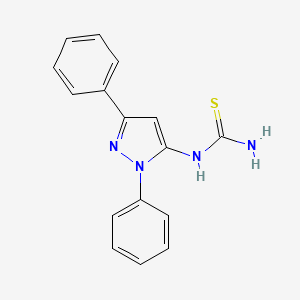
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
Overview
Description
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is a chemical compound with the empirical formula C16H14N4S . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Another study mentions the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
The molecular structure of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea can be represented by the SMILES stringS=C(N)NC1=CC(C2=CC=CC=C2)=NN1C3=CC=CC=C3 . The InChI key for this compound is YTMALMMTJDEKNA-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea are not mentioned in the search results, pyrazolines or their analogs can be prepared by several synthesis strategies . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is a solid substance . Its molecular weight is 294.37 .Scientific Research Applications
Anticancer Activities
A study by Koca et al. (2013) synthesized acyl thiourea derivatives containing the pyrazole moiety and evaluated their anticancer activities on human colon, liver, and leukemia cancer cell lines. The results demonstrated significant toxicity against these cell lines, suggesting the compounds' potential in cancer treatment (Koca et al., 2013).
Opto-electronic Applications
Ramkumar and Kannan (2015) designed and synthesized novel heterocyclic compounds with potential opto-electronic applications. They focused on materials that exhibited blue and green emission, promising for opto-electronic uses based on their optical properties (Ramkumar & Kannan, 2015).
Insecticidal Evaluation
Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives and evaluated their insecticidal activity. Some compounds exhibited high mortality against agricultural pests, highlighting their potential as insecticidal agents (Halim et al., 2020).
Corrosion Inhibition
Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media. Their study found that these compounds significantly inhibited corrosion, showing their utility in protecting metals (Saraswat & Yadav, 2020).
Antimicrobial and Antifungal Activities
Seelam and Shrivastava (2016) synthesized and evaluated pyrazole derivatives for their antimicrobial and anti-tubercular activities. Some compounds showed notable effectiveness compared to standard drugs, indicating their potential in combating microbial infections (Seelam & Shrivastava, 2016).
Safety and Hazards
properties
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c17-16(21)18-15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,(H3,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMALMMTJDEKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509285 | |
| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |
CAS RN |
72615-14-6 | |
| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)



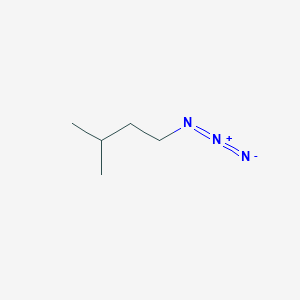

![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)

